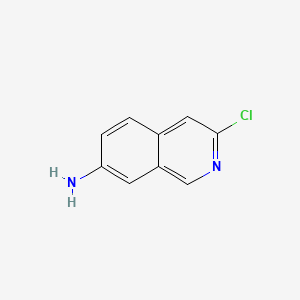

3-Chloroisoquinolin-7-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIMWNSGXCNTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroisoquinolin-7-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Chloroisoquinolin-7-amine, a key building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic routes, reactivity, and applications of this versatile heterocyclic compound.

Introduction and Significance

3-Chloroisoquinolin-7-amine (CAS No. 1374651-87-2) is a bicyclic aromatic amine containing an isoquinoline scaffold.[1] The molecule is characterized by a chlorine atom at the 3-position and an amine group at the 7-position.[2] This specific substitution pattern imparts a unique electronic and reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[2] Its structural features are crucial for its role as a building block in the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[2][3]

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive chlorine atom allows for further functionalization through various cross-coupling reactions, while the amino group provides a site for amide bond formation and other derivatizations. This dual functionality makes 3-Chloroisoquinolin-7-amine a strategic starting material for creating diverse chemical libraries for drug discovery.[2]

Caption: 2D Structure of 3-Chloroisoquinolin-7-amine

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Chloroisoquinolin-7-amine is essential for its handling, reaction optimization, and formulation. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [4] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 1374651-87-2 | [4] |

| IUPAC Name | 3-chloroisoquinolin-7-amine | [1] |

| Boiling Point (Predicted) | 379.7 ± 22.0 °C | [5] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [5] |

| LogP (Predicted) | 3.05160 | [4] |

| PSA (Polar Surface Area) | 38.91 Ų | [4] |

Note: Some physical properties, such as melting and boiling points, are not consistently reported across all databases and may be predicted values. Experimental verification is recommended for critical applications.

Synthesis and Purification

The synthesis of 3-Chloroisoquinolin-7-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general synthetic approach can be inferred from related isoquinoline syntheses. A plausible route involves the construction of the isoquinoline ring system followed by chlorination and amination steps.

A related isomer, 3-Chloroisoquinolin-6-amine, is synthesized from 1,3-dichloro-6-nitroisoquinoline via selective reduction of the nitro group.[3] A similar strategy could be employed for the 7-amino isomer.

Hypothetical Synthetic Workflow:

Caption: Generalized Synthetic Workflow

Experimental Protocol: Purification by Column Chromatography

The purification of crude 3-Chloroisoquinolin-7-amine is critical to remove impurities and byproducts. A standard method is silica gel column chromatography.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Chloroisoquinolin-7-amine.

Chemical Reactivity and Stability

The reactivity of 3-Chloroisoquinolin-7-amine is dictated by its two primary functional groups: the aromatic amine and the chloro-substituent on the heterocyclic ring.

-

Amine Group Reactivity: The 7-amino group behaves as a typical aromatic amine. It is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.[6][7] This allows for the introduction of a wide variety of substituents at this position.

-

Chloro Group Reactivity: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. It is also a suitable handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Key Reaction Pathways

Stability and Storage:

3-Chloroisoquinolin-7-amine should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The container should be tightly sealed to prevent moisture and air exposure. As with many amines, long-term exposure to light and air may lead to degradation and discoloration.

Applications in Medicinal Chemistry and Drug Development

3-Chloroisoquinolin-7-amine is a valuable building block in the synthesis of bioactive compounds for drug discovery.[2] The isoquinoline scaffold is a common feature in molecules targeting various enzymes and receptors.

-

Kinase Inhibitors: The isoquinoline core is frequently used in the design of kinase inhibitors for the treatment of cancer and other proliferative diseases. The 3-chloro and 7-amino positions provide versatile points for modification to optimize binding affinity and selectivity for specific kinase targets.[3]

-

Antiproliferative and Antitumor Agents: Compounds derived from 3-Chloroisoquinolin-7-amine have been investigated for their potential antiproliferative and antitumor properties.[2] The ability to readily introduce diverse functionality allows for the exploration of structure-activity relationships (SAR) to identify potent anticancer agents.

-

Heterocyclic Synthesis: In a broader context, it serves as a reagent for the synthesis of more complex heterocyclic systems.[2] These resulting structures can be screened for a wide range of biological activities.

Analytical Characterization

The identity and purity of 3-Chloroisoquinolin-7-amine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of 3-Chloroisoquinolin-7-amine. A reversed-phase method is generally suitable.

-

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the isoquinoline ring system, and the amine protons will typically appear as a broad singlet.[3] The ¹³C NMR spectrum will provide characteristic shifts for the carbon atoms, including the chlorine-bearing carbon and the carbon attached to the amino group.[8]

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Chloroisoquinolin-7-amine (178.62 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Chloroisoquinolin-7-amine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Specific toxicity data for this compound is limited. It should be handled with the care afforded to all novel chemical entities.

Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

-

LookChem. Cas 1374651-87-2, 3-chloroisoquinolin-7-aMine. [Link]

-

Chemsrc. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. [Link]

-

PubChem. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414. [Link]

-

PubChem. 3-Chloroisoquinoline | C9H6ClN | CID 640968. [Link]

-

PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. [Link]

-

ResearchGate. (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

MSU chemistry. Amine Reactivity. [Link]

-

Chemistry LibreTexts. Reactivity of Amines. [Link]

- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

Sources

- 1. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 4. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 | Chemsrc [chemsrc.com]

- 5. 3-chloroisoquinolin-7-aMine | 1374651-87-2 [m.chemicalbook.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Isoquinoline Scaffold

An In-Depth Technical Guide to 3-Chloroisoquinolin-7-amine (CAS No. 1374651-87-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloroisoquinolin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical properties, plausible synthetic routes, reactivity, and its potential as a pivotal building block in the development of novel therapeutic agents.

The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Derivatives of isoquinoline are found in numerous natural alkaloids and synthetic compounds that exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

3-Chloroisoquinolin-7-amine (C₉H₇ClN₂) is a specifically substituted isoquinoline that serves as a valuable intermediate.[5] Its structure incorporates three key features for synthetic diversification:

-

An isoquinoline backbone , providing the fundamental framework for biological activity.

-

A chlorine atom at the 3-position , which acts as a versatile chemical handle for cross-coupling reactions or nucleophilic aromatic substitution, and can significantly influence the molecule's electronic properties and binding interactions. The inclusion of chlorine is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic profiles.[6][7]

-

An amine group at the 7-position , offering a nucleophilic site for derivatization, such as amide bond formation, to build more complex molecular architectures.

This combination makes 3-Chloroisoquinolin-7-amine a strategic starting material for constructing libraries of novel compounds for biological screening.[5]

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

Chemical Structure

Caption: 2D structure of 3-Chloroisoquinolin-7-amine.

Summary of Properties

| Property | Value | Source |

| CAS Number | 1374651-87-2 | [5][8][9][10][11] |

| Molecular Formula | C₉H₇ClN₂ | [5][9] |

| Molecular Weight | 178.62 g/mol | [5][9] |

| IUPAC Name | 3-chloroisoquinolin-7-amine | [9] |

| Synonyms | 7-Amino-3-chloroisoquinoline | [5][9] |

| Boiling Point | 379.7±22.0 °C (Predicted) | [12] |

| Density | 1.363±0.06 g/cm³ (Predicted) | [12] |

| Appearance | Solid (Typical for similar compounds) | N/A |

| Solubility | Soluble in organic solvents like ethanol, ether, chloroform | [4] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic protocols for 3-Chloroisoquinolin-7-amine are not extensively published, a plausible route can be designed based on established isoquinoline chemistry and methods reported for structural isomers like 3-Chloroisoquinolin-6-amine.[13] A common strategy involves the construction of a substituted isoquinoline core followed by functional group interconversion.

Proposed Synthetic Workflow

A logical approach would start from a commercially available nitro-substituted benzoic acid derivative, proceeding through cyclization, chlorination, and a selective reduction of the nitro group.

Caption: Plausible synthetic pathway to 3-Chloroisoquinolin-7-amine.

Causality Behind Experimental Choices:

-

Cyclization: The initial step aims to form the heterocyclic isoquinoline dione ring system from an accessible benzoic acid precursor.

-

Chlorination: Reagents like phosphorus oxychloride (POCl₃) are standard for converting the keto groups of the dione into chlorides, simultaneously aromatizing the pyridine ring.

-

Selective Reduction: The critical final step is the reduction of the nitro group to an amine. Reagents like tin(II) chloride (SnCl₂) or iron in acidic media are chosen because they are known to selectively reduce nitro groups in the presence of aryl chlorides, preserving the C3-Cl bond.[13]

Key Chemical Reactivity

The reactivity of 3-Chloroisoquinolin-7-amine is dictated by its functional groups:

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine at the C3 position is susceptible to displacement by various nucleophiles (amines, alcohols, thiols). This reaction is a cornerstone for introducing diverse side chains.

-

Transition Metal-Catalyzed Cross-Coupling: The C3-Cl bond is an excellent site for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds to further elaborate the core structure.

-

Amine Group Reactions: The C7-amino group can be readily acylated, alkylated, or used in reactions like diazotization, providing another avenue for derivatization.

Applications in Drug Discovery and Organic Synthesis

3-Chloroisoquinolin-7-amine is primarily valued as a building block for creating more complex molecules with potential therapeutic applications.[5] The broader family of isoquinoline derivatives has shown significant promise across multiple disease areas.

Role as a Synthetic Intermediate

This compound is a reagent used in the multi-step synthesis of bioactive compounds.[5] Its pre-installed functional groups allow for a convergent synthetic approach, where different molecular fragments can be efficiently joined to the isoquinoline core. This is a powerful strategy for rapidly generating a library of drug candidates for high-throughput screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. lookchem.com [lookchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-chloroisoquinolin-7-aMine | 1374651-87-2 [chemicalbook.com]

- 9. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 | Chemsrc [chemsrc.com]

- 11. guidechem.com [guidechem.com]

- 12. 3-chloroisoquinolin-7-aMine | 1374651-87-2 [chemicalbook.com]

- 13. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Chloroisoquinolin-7-amine

Abstract

3-Chloroisoquinolin-7-amine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its isoquinoline core is a recognized pharmacophore, and the specific substitution pattern—a chlorine atom at the 3-position and an amine group at the 7-position—offers distinct electronic properties and reactive sites for further molecular elaboration. Accurate and unambiguous structural confirmation is paramount for any research endeavor. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define 3-Chloroisoquinolin-7-amine. By explaining the causality behind spectral features, this document serves as an essential reference for its identification, purity assessment, and quality control.

Introduction: The Chemical and Pharmaceutical Significance

3-Chloroisoquinolin-7-amine (CAS No: 1374651-87-2) possesses a molecular formula of C₉H₇ClN₂ and a molecular weight of approximately 178.62 g/mol . The structure features a bicyclic aromatic system where a pyridine ring is fused to a benzene ring. The strategic placement of an electron-withdrawing chlorine atom and an electron-donating amino group makes this molecule a versatile intermediate. The chlorine at position 3 activates the heterocyclic ring for nucleophilic aromatic substitution, while the amino group at position 7 provides a nucleophilic center for functionalization, making it a valuable scaffold in the synthesis of kinase inhibitors and other potential therapeutic agents. A thorough understanding of its spectroscopic signature is the foundational first step in its application.

Table 1: Core Properties of 3-Chloroisoquinolin-7-amine

| Property | Value |

|---|---|

| IUPAC Name | 3-chloroisoquinolin-7-amine |

| CAS Number | 1374651-87-2 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Canonical SMILES | C1=CC(=CC2=CN=C(C=C21)Cl)N |

(Note: An illustrative image of the chemical structure would be placed here.)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. While specific experimental spectra for this compound are not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established principles of substituent effects on aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and a characteristic signal for the amine protons. The electron-withdrawing chlorine atom and the nitrogen in the isoquinoline ring will deshield nearby protons, shifting them downfield. Conversely, the electron-donating amine group will shield adjacent protons, shifting them upfield relative to unsubstituted positions.

Causality Behind Assignments:

-

H-1: This proton is adjacent to the ring nitrogen and is expected to be the most downfield singlet.

-

H-4: This proton is on the pyridine ring, ortho to the chlorine atom, leading to a downfield shift.

-

Amine (NH₂) Protons: These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift is highly dependent on solvent and concentration.[1] This signal will disappear upon the addition of a few drops of D₂O, a key confirmatory test.[1]

-

H-5, H-6, H-8: These protons on the benzene ring are influenced by the amino group. H-6 and H-8, being ortho to the -NH₂, will be shielded and shifted upfield. H-5, being meta, will be less affected. Their coupling patterns (doublets and doublet of doublets) arise from spin-spin splitting with their neighbors.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~8.9 - 9.1 | s (singlet) | - |

| H-4 | ~7.7 - 7.9 | s (singlet) | - |

| H-5 | ~7.8 - 8.0 | d (doublet) | ~8.5 - 9.0 |

| H-8 | ~7.1 - 7.3 | d (doublet) | ~2.0 - 2.5 |

| H-6 | ~6.9 - 7.1 | dd (doublet of doublets) | ~8.5 - 9.0, ~2.0 - 2.5 |

| NH₂ | ~4.0 - 5.5 | br s (broad singlet) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are highly sensitive to the electronic environment.

Causality Behind Assignments:

-

C-3 (C-Cl): The carbon atom directly attached to the electronegative chlorine atom will be significantly deshielded.

-

C-7 (C-NH₂): The carbon attached to the electron-donating amino group will be shielded and shifted upfield compared to other aromatic carbons.

-

Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, often show lower intensity peaks and have shifts influenced by their position relative to the heteroatom and substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~150 - 152 |

| C-3 | ~148 - 150 |

| C-4 | ~118 - 120 |

| C-4a | ~135 - 137 |

| C-5 | ~128 - 130 |

| C-6 | ~115 - 117 |

| C-7 | ~145 - 147 |

| C-8 | ~110 - 112 |

| C-8a | ~125 - 127 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 3-Chloroisoquinolin-7-amine, the key diagnostic peaks are associated with the primary aromatic amine and the aromatic rings.

Causality Behind Vibrational Modes:

-

N-H Stretching: As a primary amine (R-NH₂), two distinct stretching bands are expected in the 3500-3300 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric N-H stretching vibrations.[1][2] Their presence is a strong indicator of the -NH₂ group.

-

N-H Bending: The scissoring vibration of the primary amine typically appears as a sharp band in the 1650-1580 cm⁻¹ region.[2]

-

Aromatic C=C and C=N Stretching: The isoquinoline ring system will produce a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to be a strong band between 1335-1250 cm⁻¹.[1][2]

-

C-Cl Stretching: The carbon-chlorine stretch is typically found in the fingerprint region, often around 800-600 cm⁻¹, but can be difficult to assign definitively.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch (1° Amine) | Medium, Sharp |

| ~3050 | Aromatic C-H Stretch | Medium to Weak |

| ~1620 | N-H Bend (Scissor) | Medium, Sharp |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1335 - 1250 | Aromatic C-N Stretch | Strong |

| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Key Spectral Features:

-

Molecular Ion Peak (M⁺): The molecular weight is 178.62. In a high-resolution mass spectrum, the monoisotopic mass will be observed at approximately m/z = 178.03. As an amine, the molecular ion peak is expected to have an even m/z value, consistent with the nitrogen rule.

-

Chlorine Isotope Pattern: This is the most definitive feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit a characteristic pattern for any ion containing a chlorine atom: a peak for the ion with ³⁵Cl (M⁺) and another peak two mass units higher (M+2) for the ion with ³⁷Cl, with a relative intensity ratio of approximately 3:1.[3] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule and its fragments.

Table 5: Expected Key Ions in the Mass Spectrum

| m/z | Ion Identity | Notes |

|---|---|---|

| 178 / 180 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotope ratio for chlorine. |

| 151 / 153 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles. |

| 143 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 116 | [M - Cl - HCN]⁺ | Subsequent loss of HCN after the loss of chlorine. |

Visualization of a Plausible Fragmentation Pathway

The following diagram illustrates a potential fragmentation pathway for 3-Chloroisoquinolin-7-amine under electron ionization (EI) conditions.

Caption: General workflow for spectroscopic characterization.

Step-by-Step Methodologies

A. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Chloroisoquinolin-7-amine.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons. Standard acquisition parameters for small molecules should be employed.

-

Confirmation (Optional): For ¹H NMR, acquire a second spectrum after adding one drop of D₂O to confirm the exchangeable NH₂ protons.

B. IR Spectroscopy (FTIR-ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient spectrum (air, CO₂).

-

Sample Application: Place a small amount (~1 mg) of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

C. Mass Spectrometry (Direct Infusion ESI-MS Method)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da). Pay close attention to the region around m/z 178-180 to resolve the chlorine isotope pattern.

Conclusion

The spectroscopic profile of 3-Chloroisoquinolin-7-amine is defined by a unique combination of features. NMR spectroscopy reveals the specific arrangement of protons and carbons on the substituted isoquinoline core. Infrared spectroscopy confirms the presence of the primary aromatic amine and the aromatic system. Critically, mass spectrometry provides an unambiguous molecular weight and confirms the presence of a single chlorine atom through its characteristic M⁺/M+2 isotopic pattern. Together, these techniques provide a robust and self-validating system for the unequivocal identification and quality assessment of this important chemical intermediate, ensuring its reliable use in research and development.

References

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

IR: amines. UCLA Chemistry. [Link]

-

Mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

-

3-Chloroisoquinolin-7-amine | C9H7ClN2. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloroisoquinolin-7-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of an active pharmaceutical ingredient (API) throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloroisoquinolin-7-amine (CAS No. 1374651-87-2), a heterocyclic amine of significant interest in medicinal chemistry.[1] While specific experimental solubility data for this compound is not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational principles of organic chemistry with practical, field-proven methodologies. It aims to empower researchers to predict, systematically determine, and modulate the solubility of this and structurally related molecules. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide detailed protocols for empirical solubility determination, and discuss the implications for pharmaceutical development.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Among these, solubility stands out as a cornerstone of "drug-ability." For an API like 3-Chloroisoquinolin-7-amine, which serves as a vital building block in the synthesis of bioactive compounds targeting a range of diseases including cancer, its solubility profile is a primary determinant of its utility.[1]

Poor solubility in organic solvents can severely hamper:

-

Synthesis and Purification: Difficulty in achieving desired concentrations for reactions, and challenges in crystallization for purification.

-

Formulation Development: Limiting the choice of delivery vehicles and potentially leading to low drug loading in the final dosage form.[2][3]

-

Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption.[3]

This guide is structured to provide a logical progression from theoretical prediction to practical application, ensuring that the methodologies described are not just procedural but are grounded in robust scientific reasoning.

Molecular Structure Analysis and Predicted Solubility Profile

To understand the solubility of 3-Chloroisoquinolin-7-amine, we must first dissect its molecular architecture. The molecule, with the formula C₉H₇ClN₂, is an aromatic heterocyclic compound.[1][4][5] Its structure features an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring.[6]

Key structural features influencing solubility:

-

Isoquinoline Core: The fused aromatic rings are inherently non-polar and hydrophobic, suggesting a preference for non-polar organic solvents. Unsubstituted isoquinoline is known to dissolve well in solvents like ethanol, diethyl ether, and acetone.[6][7]

-

Amino Group (-NH₂): The primary amine at the 7-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Chlorine Atom (-Cl): The chloro-substituent at the 3-position adds to the molecular weight and introduces a degree of polarity, but its primary effect is increasing lipophilicity.

-

Nitrogen Atom in the Ring: The nitrogen atom in the isoquinoline ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity and basicity (pKa of isoquinoline is 5.14).[7]

Predicted Solubility Behavior:

Based on these features and a calculated LogP of approximately 3.05, 3-Chloroisoquinolin-7-amine is expected to be a sparingly soluble compound in aqueous media but should exhibit moderate to good solubility in a range of organic solvents.[4] The interplay between the large non-polar scaffold and the polar functional groups suggests a nuanced solubility profile.

-

High Solubility Predicted In: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate both the aromatic rings and the polar amine group.

-

Moderate Solubility Predicted In: Alcohols like methanol and ethanol, where hydrogen bonding with the amino group can occur. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., isopropanol, butanol) due to the decreasing polarity of the solvent.

-

Low to Moderate Solubility Predicted In: Solvents of intermediate polarity such as Ethyl Acetate, Acetonitrile, and Tetrahydrofuran (THF).

-

Poor Solubility Predicted In: Non-polar solvents like hexane, cyclohexane, and toluene, as they cannot effectively solvate the polar amine group.

The following diagram illustrates the relationship between the compound's structural features and its likely interactions with different solvent types.

Caption: Predicted solubility interactions of 3-Chloroisoquinolin-7-amine.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, an empirical determination of solubility is essential. The "shake-flask" method followed by quantitative analysis is the gold-standard and provides a robust, self-validating system.[8]

Objective: To determine the equilibrium solubility of 3-Chloroisoquinolin-7-amine in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

3-Chloroisoquinolin-7-amine (purity >95%)

-

Selected organic solvents (HPLC grade or equivalent): DMSO, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Heptane

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[9]

Experimental Workflow Diagram:

Sources

- 1. lookchem.com [lookchem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.cn]

- 4. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 | Chemsrc [chemsrc.com]

- 5. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-Chloroisoquinolin-7-amine molecular structure and weight

An In-Depth Technical Guide to 3-Chloroisoquinolin-7-amine: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core characteristics of 3-Chloroisoquinolin-7-amine, a pivotal heterocyclic intermediate. Our focus extends beyond mere data presentation; we aim to provide a deep, mechanistic understanding of its synthesis, characterization, and strategic application, grounded in established chemical principles.

Foundational Analysis: Molecular Structure and Physicochemical Profile

3-Chloroisoquinolin-7-amine is a bicyclic aromatic amine. Its structure is built upon an isoquinoline core, which is a fusion of a benzene ring and a pyridine ring. The specific placement of a chlorine atom at the 3-position and an amine group at the 7-position imparts a unique electronic and steric profile, making it a highly valuable and versatile building block in synthetic chemistry.

The IUPAC name for this compound is 3-chloroisoquinolin-7-amine, and its CAS Registry Number is 1374651-87-2.[1][2] The amine group (NH₂) at position 7 acts as a nucleophilic center and a hydrogen bond donor, while the chlorine atom at position 3 is an electron-withdrawing group that activates the pyridine ring for certain reactions. This distinct electronic arrangement is fundamental to its reactivity and utility in constructing more complex molecular architectures.

Molecular Structure Diagram

Caption: 2D structure of 3-Chloroisoquinolin-7-amine with standard numbering.

Physicochemical Data Summary

The fundamental properties of this compound are critical for designing synthetic routes and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem[1] |

| Molecular Weight | 178.62 g/mol | PubChem[1] |

| IUPAC Name | 3-chloroisoquinolin-7-amine | PubChem[1] |

| CAS Number | 1374651-87-2 | ChemSrc[3] |

| Canonical SMILES | C1=CC(=CC2=CN=C(C=C21)Cl)N | PubChem[1] |

| InChIKey | HLIMWNSGXCNTHV-UHFFFAOYSA-N | PubChem[1] |

| Polar Surface Area | 38.91 Ų | ChemSrc[3] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Analytical Validation

A robust and reproducible synthetic strategy is paramount for obtaining high-purity material for research and development. While various methods can be envisioned, a common and logical approach involves the selective reduction of a nitro precursor. This strategy provides excellent control over regiochemistry.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a readily available nitro-substituted isoquinoline precursor. The causality is clear: the nitro group serves as a masked amine, which can be revealed in the final step, avoiding unwanted side reactions of a free amine during the chlorination process.

Caption: A representative workflow for the synthesis of 3-Chloroisoquinolin-7-amine.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Chlorination of a 7-Nitroisoquinoline Derivative

-

Rationale: The conversion of a hydroxyl or dione precursor at the 3-position to a chloride is a standard transformation. Using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is effective for this type of heterocyclic system.

-

Procedure:

-

To a stirred solution of the 7-nitroisoquinoline precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene), add POCl₃ (3.0-5.0 eq) dropwise at 0 °C.

-

Slowly warm the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution to a pH of ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-7-nitroisoquinoline.

-

Step 2: Selective Reduction of the Nitro Group

-

Rationale: The nitro group must be reduced to a primary amine without affecting the chloro substituent or the aromatic rings. Catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) are standard, reliable methods. The choice depends on functional group tolerance and available equipment.

-

Procedure (using SnCl₂):

-

Dissolve the crude 3-chloro-7-nitroisoquinoline (1.0 eq) from the previous step in ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in the same solvent.

-

Heat the mixture to 50-70 °C and stir for 2-4 hours.

-

In-Process Check: Monitor by TLC or LC-MS to confirm the disappearance of the nitro intermediate.

-

Cool the reaction, dilute with water, and basify with a concentrated NaOH solution until a pH > 10 is achieved to precipitate tin salts.

-

Filter the mixture through a pad of celite to remove inorganic solids.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure 3-Chloroisoquinolin-7-amine.

-

Analytical Characterization Summary

Structural confirmation and purity assessment are non-negotiable. The following techniques provide orthogonal data to validate the identity and quality of the final compound. This approach is analogous to the characterization of the related 3-Chloroisoquinolin-6-amine isomer.[4]

| Technique | Expected Observations |

| ¹H NMR | Distinct aromatic proton signals corresponding to the isoquinoline core. A broad singlet in the 4-6 ppm range for the -NH₂ protons. |

| ¹³C NMR | Characteristic shifts for the carbon atoms of the heterocyclic ring, including a notable signal for the carbon atom bonded to the chlorine. |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z 178, accompanied by a characteristic M+2 isotope peak at m/z 180 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[4] |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.[4] |

| HPLC | A single major peak under appropriate reversed-phase conditions, used to determine purity (typically >95%). |

Strategic Applications in Medicinal Chemistry

3-Chloroisoquinolin-7-amine is not typically a final drug product but rather a strategic starting point. Its value lies in the two chemically distinct handles it provides for diversification, allowing for the systematic exploration of chemical space in drug discovery programs.

The isoquinoline scaffold itself is a "privileged structure" found in numerous bioactive compounds. The addition of chloro and amino groups provides vectors for modification that are crucial for tuning a compound's potency, selectivity, and pharmacokinetic properties (ADME). The inclusion of a chlorine atom is a well-established strategy in medicinal chemistry, often enhancing binding affinity or improving metabolic stability.[5]

Key Derivatization Pathways

The compound's structure allows for two primary, orthogonal reaction pathways for building molecular complexity.

-

Reactions at the Amine (Position 7): The nucleophilic amine group is readily functionalized via standard reactions like acylation, sulfonylation, reductive amination, and alkylation to introduce a wide variety of side chains.

-

Reactions at the Chlorine (Position 3): The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or, more versatilely, serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, alkyl, or alkyne groups.

Caption: Primary reaction vectors for the derivatization of 3-Chloroisoquinolin-7-amine.

This dual reactivity makes the molecule an ideal scaffold for developing libraries of compounds for screening. For instance, its utility as a building block for bioactive compounds with potential antiproliferative and antitumor properties has been noted.[2] The related 6-amino isomer is a known intermediate for kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, suggesting a similar potential for the 7-amino analogue.[4]

Conclusion

3-Chloroisoquinolin-7-amine represents a cornerstone intermediate for contemporary drug discovery. Its defined molecular structure, characterized by two distinct and versatile reactive sites, provides medicinal chemists with a robust platform for generating novel chemical entities. A thorough understanding of its synthesis and analytical validation, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics. By applying the logical, self-validating protocols and strategic insights presented herein, research organizations can effectively leverage this powerful scaffold to accelerate their discovery programs.

References

-

PubChem. 3-Chloroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 1374651-87-2, 3-chloroisoquinolin-7-aMine. [Link]

-

ChemSrc. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. [Link]

Sources

- 1. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 | Chemsrc [chemsrc.com]

- 4. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloroisoquinolin-7-amine

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 3-Chloroisoquinolin-7-amine, a key heterocyclic building block for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the nuanced electronic properties of this molecule, explore its key reaction pathways with detailed protocols, and provide a thorough analysis of its stability profile under various stress conditions.

Core Molecular Characteristics

3-Chloroisoquinolin-7-amine, with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol , is a structurally significant scaffold in medicinal chemistry.[1][2] Its isoquinoline core is a prevalent motif in numerous biologically active compounds. The strategic placement of a chlorine atom at the 3-position and an amino group at the 7-position imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of a diverse array of complex molecules.[2][3]

Physicochemical Properties

A summary of the key computed physicochemical properties of 3-Chloroisoquinolin-7-amine is presented in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential as a drug candidate.

| Property | Value | Reference |

| Molecular Weight | 178.62 g/mol | [2] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 38.9 Ų | [2] |

Synthesis of 3-Chloroisoquinolin-7-amine

While a direct, single-step synthesis of 3-Chloroisoquinolin-7-amine is not extensively documented in readily available literature, a plausible and effective multi-step synthetic route can be devised based on established isoquinoline chemistry. This proposed pathway involves the initial construction of a substituted isoquinoline core, followed by functional group manipulations to introduce the chloro and amino moieties at the desired positions. A common strategy involves the synthesis of a dinitro or chloro-nitro isoquinoline precursor, followed by selective reduction of a nitro group.[4]

A potential synthetic approach starts from 1,3-dichloro-6-nitroisoquinoline, which can be synthesized from 2-(carboxymethyl)-4-nitrobenzoic acid. The subsequent selective reduction of the nitro group, while retaining the chlorine atom at the 3-position, would yield the target molecule.[3]

Chemical Reactivity and Key Transformations

The reactivity of 3-Chloroisoquinolin-7-amine is dictated by the interplay of its functional groups and the inherent electronic nature of the isoquinoline ring system. The molecule presents two primary sites for chemical modification: the electrophilic carbon at the 3-position, activated by the chlorine leaving group, and the nucleophilic amino group at the 7-position.

Nucleophilic Aromatic Substitution (SNA r) at the C3-Position

The chlorine atom at the 3-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution, providing a versatile handle for introducing a wide range of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the isoquinoline nitrogen.

Common nucleophiles for this transformation include:

-

Amines: Reaction with primary or secondary amines leads to the formation of 3-aminoisoquinoline derivatives.

-

Alcohols/Alkoxides: Substitution with alcohols or alkoxides yields the corresponding 3-alkoxyisoquinolines.

-

Thiols/Thiolates: The introduction of sulfur-based nucleophiles results in the formation of 3-thioether isoquinolines.

The general mechanism for the SₙAr reaction is depicted below:

Caption: Generalized workflow for SₙAr at the C3 position.

Exemplary Protocol: Synthesis of a 3-Arylamino-isoquinolin-7-amine Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution of the 3-chloro group with an aniline derivative.

Materials:

-

3-Chloroisoquinolin-7-amine

-

Substituted Aniline (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Ethyl acetate

-

Brine

Procedure:

-

To a clean, dry round-bottom flask, add 3-Chloroisoquinolin-7-amine (1.0 mmol), the substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylamino-isoquinolin-7-amine derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C3-Cl bond of 3-Chloroisoquinolin-7-amine is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the chloro-isoquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl compounds and introducing alkyl or vinyl groups at the 3-position.[5][6]

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling of 3-Chloroisoquinolin-7-amine with Phenylboronic Acid

Materials:

-

3-Chloroisoquinolin-7-amine

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

Triphenylphosphine (PPh₃) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine 3-Chloroisoquinolin-7-amine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield 3-phenylisoquinolin-7-amine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction can be employed at the C3 position of 3-Chloroisoquinolin-7-amine to introduce a variety of primary and secondary amines, providing access to a diverse range of 3-amino substituted isoquinolines.[9]

The catalytic cycle for the Buchwald-Hartwig amination is outlined below:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

3-Chloroisoquinolin-7-amine

-

Morpholine (1.5 equivalents)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equivalents)

-

Sodium tert-butoxide (NaOᵗBu) (2.0 equivalents)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂ (0.015 mmol), XPhos (0.03 mmol), and NaOᵗBu (2.0 mmol).

-

Add 3-Chloroisoquinolin-7-amine (1.0 mmol) and toluene (5 mL).

-

Add morpholine (1.5 mmol) to the mixture.

-

Seal the tube and heat the reaction to 100 °C for 12-24 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reactions of the 7-Amino Group

The amino group at the 7-position is a versatile functional handle for a variety of transformations, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. These reactions allow for further diversification of the isoquinoline scaffold.

Stability Profile

Understanding the stability of 3-Chloroisoquinolin-7-amine is critical for its handling, storage, and application in multi-step syntheses. Forced degradation studies are essential to identify potential degradation pathways and products.[10][11][12]

Thermal Stability

Aromatic amines and halogenated heterocycles generally exhibit good thermal stability. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive reagents, may lead to decomposition. Thermal degradation studies, such as thermogravimetric analysis (TGA), can provide quantitative data on its decomposition profile.[13]

Photostability

As a chromophoric aromatic system, 3-Chloroisoquinolin-7-amine has the potential to be sensitive to light, particularly in the UV region. Photostability testing according to ICH Q1B guidelines is recommended to assess its lability upon exposure to light.[14] This involves exposing the compound to a controlled light source and analyzing for degradation products.

Hydrolytic Stability

The stability of the C-Cl bond to hydrolysis is a key consideration. While generally stable under neutral conditions, prolonged exposure to strongly acidic or basic aqueous media, especially at elevated temperatures, could lead to hydrolysis of the chloro group to a hydroxyl group. The amino group is generally stable to hydrolysis.

Oxidative Stability

The amino group can be susceptible to oxidation. Exposure to strong oxidizing agents may lead to the formation of nitroso, nitro, or polymeric impurities. Care should be taken to avoid incompatible oxidizing agents during synthesis and handling.

Forced Degradation Study Protocol Outline:

A comprehensive forced degradation study should be conducted under the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 105 °C for 48 hours.

-

Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14]

Samples from each stress condition should be analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Analytical Characterization

Chromatographic Purification and Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis and purification of 3-Chloroisoquinolin-7-amine and its derivatives. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[15]

Exemplary HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of 3-Chloroisoquinolin-7-amine. The expected ¹H NMR spectrum would show distinct signals in the aromatic region corresponding to the protons on the isoquinoline core. The ¹³C NMR spectrum would provide characteristic chemical shifts for the carbon atoms, including the carbon bearing the chlorine atom and the carbon attached to the amino group.[1]

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide valuable structural information.[16][17][18]

Safe Handling and Storage

3-Chloroisoquinolin-7-amine should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloroisoquinolin-7-amine is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the electrophilic C3-position and the nucleophilic C7-amino group, allows for a wide range of chemical transformations. A thorough understanding of its reactivity, stability, and analytical characterization is paramount for its effective utilization in the development of novel chemical entities.

References

- NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). (n.d.).

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 16, 2026, from [Link]

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 16, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 16, 2026, from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Retrieved January 16, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 16, 2026, from [Link]

-

Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved January 16, 2026, from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved January 16, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 16, 2026, from [Link]

-

forced degradation study: Topics by Science.gov. (n.d.). Retrieved January 16, 2026, from [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). Retrieved January 16, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 16, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 16, 2026, from [Link]

-

Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cas 1374651-87-2,3-chloroisoquinolin-7-aMine | lookchem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020, January 20). Retrieved January 16, 2026, from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. forced degradation study: Topics by Science.gov [science.gov]

- 13. pharmainfo.in [pharmainfo.in]

- 14. ema.europa.eu [ema.europa.eu]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Chloroisoquinolin-7-amine in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 3-chloroisoquinolin-7-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its structural features, proposed synthetic pathways, and its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to facilitate the use of this valuable precursor in the synthesis of complex molecular architectures and bioactive compounds.

Introduction: The Isoquinoline Scaffold and the Role of 3-Chloroisoquinolin-7-amine

The isoquinoline core is a privileged structural motif found in a wide array of natural products and synthetic compounds with diverse and potent biological activities. Its presence in pharmaceuticals, from antimalarials to kinase inhibitors, underscores its importance in drug discovery. 3-Chloroisoquinolin-7-amine emerges as a strategically important precursor, offering two distinct points of functionalization: the amino group at the 7-position and the chloro group at the 3-position. This dual reactivity allows for sequential and regioselective modifications, making it an ideal starting material for the construction of diverse molecular libraries.[1][2]

The chlorine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The amino group at the 7-position can be readily acylated, alkylated, or used as a directing group, further expanding the synthetic possibilities. This guide will illuminate the pathways to harness the full synthetic potential of this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The following table summarizes the key computed properties of 3-chloroisoquinolin-7-amine.

| Property | Value | Source |

| CAS Number | 1374651-87-2 | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| XLogP3 | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the isoquinoline core. The protons on the benzene ring will likely appear as a set of coupled multiplets, while the protons on the pyridine ring will be singlets or doublets depending on their position. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of 3-Chloroisoquinolin-7-amine: A Proposed Pathway

A validated, peer-reviewed synthesis of 3-chloroisoquinolin-7-amine is not extensively documented in the public domain. However, based on established synthetic routes for analogous compounds, such as 3-chloroisoquinolin-6-amine, a plausible and robust synthetic strategy can be proposed.[2] This proposed pathway involves a multi-step sequence starting from a readily available substituted benzoic acid derivative.

Experimental Protocol (Proposed):

This protocol is a hypothetical adaptation based on the synthesis of the 6-amino isomer and requires experimental validation.[2]

Step 1: Cyclization to 7-Nitroisoquinoline-1,3(2H,4H)-dione

-

2-(Carboxymethyl)-4-nitrobenzoic acid is heated in the presence of a dehydrating agent, such as acetic anhydride, to facilitate intramolecular cyclization to form 7-nitroisoquinoline-1,3(2H,4H)-dione.

Step 2: Chlorination to 1,3-Dichloro-7-nitroisoquinoline

-

The resulting dione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine, to yield 1,3-dichloro-7-nitroisoquinoline.

Step 3: Selective Reduction to 3-Chloroisoquinolin-7-amine

-

The key step is the selective reduction of the nitro group in the presence of the chloro substituents. This can be achieved using various methods, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation with a palladium-on-carbon catalyst under controlled conditions. The choice of reducing agent is critical to avoid dehalogenation.

Key Reactions and Applications in Organic Synthesis

3-Chloroisoquinolin-7-amine is a versatile precursor for a range of organic transformations, primarily leveraging the reactivity of the C-Cl and C-NH₂ bonds.

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

The chlorine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[4][5][6][7] This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the isoquinoline core.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a solution of 3-chloroisoquinolin-7-amine (1.0 equiv) and the corresponding boronic acid or ester (1.2-1.5 equiv) in a suitable solvent mixture (e.g., dioxane and water), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv) are added.

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5][6]

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[8][9][10][11] This reaction enables the coupling of 3-chloroisoquinolin-7-amine with a wide variety of primary and secondary amines, leading to the synthesis of 3-aminoisoquinoline derivatives.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

-

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) are combined.

-

3-Chloroisoquinolin-7-amine (1.0 equiv), the coupling amine (1.1-1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane) are then added.

-

The reaction mixture is heated with vigorous stirring at a temperature typically between 80 and 110 °C. The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated. The residue is then purified by column chromatography.[8][11]

Reactions at the 7-Amino Group

The amino group at the 7-position provides another site for functionalization, allowing for the synthesis of a variety of derivatives.

-

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

-

Alkylation: The amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation.

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

Applications in Drug Discovery and Medicinal Chemistry

The 3-chloroisoquinolin-7-amine scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The ability to introduce diverse substituents at both the 3- and 7-positions allows for the fine-tuning of physicochemical and pharmacological properties.

Derivatives of related chloroisoquinolines and chloroquinolines have shown promise as:

-

Kinase Inhibitors: The isoquinoline and quinoline cores are present in numerous kinase inhibitors used in cancer therapy.[2]

-

Antiproliferative Agents: Many compounds containing the isoquinoline scaffold exhibit potent antiproliferative activity against various cancer cell lines.[1]

-

Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs.[12]

The synthetic versatility of 3-chloroisoquinolin-7-amine makes it an attractive building block for the exploration of new chemical space in the search for novel therapeutic agents.

Conclusion